An In-depth Technical Guide to N-(4-Fluorobenzoyl)piperidine and its Isomer
An In-depth Technical Guide to N-(4-Fluorobenzoyl)piperidine and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Fluorobenzoyl)piperidine and its structural isomer, 4-(4-Fluorobenzoyl)piperidine, two compounds of significant interest in medicinal chemistry and drug development. This document details their chemical and physical properties, provides step-by-step experimental protocols for their synthesis, and discusses their known biological activities and applications.
Introduction and Structural Distinction
It is crucial to distinguish between two isomeric compounds that share the same molecular formula but differ in the point of attachment of the 4-fluorobenzoyl group to the piperidine ring. This structural difference significantly impacts their chemical properties and biological activities.
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N-(4-Fluorobenzoyl)piperidine (1): In this isomer, the 4-fluorobenzoyl group is attached to the nitrogen atom of the piperidine ring.
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4-(4-Fluorobenzoyl)piperidine (2): Here, the 4-fluorobenzoyl group is attached to the carbon atom at the 4th position of the piperidine ring.
This guide will cover both isomers, with a particular focus on 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt, which are more extensively documented as key intermediates in pharmaceutical synthesis.
N-(4-Fluorobenzoyl)piperidine
Chemical and Physical Properties
N-(4-Fluorobenzoyl)piperidine is a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 58547-67-4 | |
| Molecular Formula | C₁₂H₁₄FNO | |
| Molecular Weight | 207.24 g/mol | |
| Melting Point | 60 °C | |
| Boiling Point | 158-160 °C (at 11 mmHg) |
Synthesis
A general method for the synthesis of N-aroylpiperidines involves the acylation of piperidine with the corresponding acyl chloride.
Materials:
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Piperidine
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4-Fluorobenzoyl chloride
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Anhydrous chloroform
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Triethylamine or other suitable base
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Anhydrous sodium sulfate
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Standard laboratory glassware and purification apparatus
Procedure:
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Dissolve piperidine (1.0 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred solution. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) is recommended to scavenge the HCl byproduct.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude N-(4-Fluorobenzoyl)piperidine by column chromatography or recrystallization to obtain the final product.
Synthesis workflow for N-(4-Fluorobenzoyl)piperidine.
Biological Activity
While specific, in-depth studies on the biological activity of N-(4-Fluorobenzoyl)piperidine are not extensively reported in publicly available literature, the N-benzoylpiperidine scaffold is present in various biologically active molecules. Derivatives of N-aroylpiperidines have been investigated for a range of pharmacological activities, including potential as CNS agents. Piperidine itself is a known constituent in the mammalian brain and influences synaptic mechanisms.[1]
4-(4-Fluorobenzoyl)piperidine and its Hydrochloride Salt
4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt are significantly more documented due to their role as crucial intermediates in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[2]
Chemical and Physical Properties
The properties of 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt are detailed below.
4-(4-Fluorobenzoyl)piperidine
| Property | Value | Reference |
| CAS Number | 56346-57-7 | [3] |
| Molecular Formula | C₁₂H₁₄FNO | [4] |
| Molecular Weight | 207.24 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 102-105 °C | [3] |
| Boiling Point | 385 °C at 760 mmHg (estimated) | [3] |
| Solubility | Soluble in DMSO, methanol, and chloroform; insoluble in water | [3] |
4-(4-Fluorobenzoyl)piperidine Hydrochloride
| Property | Value | Reference |
| CAS Number | 25519-78-2 | |
| Molecular Formula | C₁₂H₁₅ClFNO | |
| Molecular Weight | 243.71 g/mol | |
| Appearance | White to light tan powder | |
| Melting Point | 222-224 °C | [5] |
| Storage | Store in a cool, well-ventilated place; hygroscopic |
Synthesis
The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride is typically achieved through a multi-step process starting from 1-acetylisonipecotoyl chloride.
This protocol describes the Friedel-Crafts acylation of fluorobenzene.
Materials:
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1-acetylisonipecotoyl chloride
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Aluminum chloride (AlCl₃)
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Fluorobenzene
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Chloroform
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Ice
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Standard laboratory glassware
Procedure: [5]
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To a stirred mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.
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After the addition is complete, reflux the mixture for one hour.
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Pour the reaction mixture onto ice, which will cause two layers to separate.
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Extract the aqueous layer twice with chloroform.
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Combine the chloroform extracts with the initially separated fluorobenzene layer.
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Dry the combined organic solution and concentrate it under reduced pressure to yield a crystalline white solid of 1-acetyl-4-(4-fluorobenzoyl)piperidine.
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The solid can be recrystallized from a ligroin-diisopropyl ether mixture for further purification.
This protocol describes the deacetylation of the intermediate followed by salt formation.
Materials:
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1-acetyl-4-(4-fluorobenzoyl)piperidine
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6N Hydrochloric acid (HCl)
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Ether
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Sodium hydroxide (NaOH) solution
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Benzene
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Anhydrous drying agent (e.g., sodium sulfate)
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HCl gas
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Isopropanol
Procedure: [6]
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Reflux a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl for 2 hours.
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Cool the solution and extract it twice with ether to remove any non-basic impurities.
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Basify the aqueous solution with sodium hydroxide.
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Extract the basified solution with benzene.
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Dry the benzene extracts, filter, and concentrate under reduced pressure to obtain the free base, 4-(4-Fluorobenzoyl)piperidine, as a residual oil.
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Dissolve the residual oil in ether and bubble HCl gas into the solution with stirring. This will precipitate the hydrochloride salt.
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Collect the salt by filtration, wash with ether, and dry.
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Recrystallize the salt from isopropanol to yield the pure 4-(4-Fluorobenzoyl)piperidine hydrochloride.[6]
Two-step synthesis of 4-(4-Fluorobenzoyl)piperidine HCl.
Biological Activity and Applications
4-(4-Fluorobenzoyl)piperidine is a versatile building block in the synthesis of various bioactive molecules.[7] Its primary application is as a key intermediate in the pharmaceutical industry.
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Antipsychotic Drug Intermediate: The 4-(p-fluorobenzoyl)piperidine fragment is a crucial component in several antipsychotic drugs, where it is believed to play a role in anchoring the ligand to the serotonin 5-HT₂A receptor.[2]
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Neuroscience Research: This compound is utilized in studies investigating neurotransmitter systems due to its potential to influence receptor activity.[7]
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Drug Design and SAR Studies: It serves as a valuable tool in structure-activity relationship (SAR) studies, aiding researchers in optimizing the efficacy and safety profiles of new drug candidates.[7]
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Agrochemicals: It can also act as an intermediate in the synthesis of crop protection agents.[7]
Safety and Handling
N-(4-Fluorobenzoyl)piperidine and 4-(4-Fluorobenzoyl)piperidine should be handled with care in a laboratory setting. They may cause skin, eye, and respiratory irritation. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.
4-(4-Fluorobenzoyl)piperidine Hydrochloride is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.
This guide provides a foundational understanding of N-(4-Fluorobenzoyl)piperidine and its isomer for researchers and professionals in drug development. Further investigation into the specific biological targets and mechanisms of action of N-(4-Fluorobenzoyl)piperidine may reveal novel therapeutic applications.
References
- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
